molecular formula C15H12N2O2 B1588671 Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate CAS No. 962-24-3

Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B1588671
CAS No.: 962-24-3
M. Wt: 252.27 g/mol
InChI Key: WMTWCOINJCALHE-UHFFFAOYSA-N
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Description

Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound with the molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol . This compound is known for its unique structure, which includes an imidazo[1,2-a]pyridine core fused with a phenyl group and a carboxylate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Scientific Research Applications

Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate has several scientific research applications, including:

Safety and Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate can be synthesized through several methods. One common approach involves the condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral or weakly basic organic solvents at elevated temperatures . Another method includes the use of solid support catalysts such as Al2O3 and TiCl4 . These reactions typically require careful control of temperature and solvent conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or imidazo[1,2-a]pyridine rings, often using halogenated reagents.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core can interact with various enzymes and receptors, modulating their activity and leading to biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate can be compared with other similar compounds, such as:

These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents and specific biological activities. This compound is unique due to its specific structure and the resulting chemical and biological properties.

Properties

IUPAC Name

methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-15(18)12-7-8-14-16-13(10-17(14)9-12)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTWCOINJCALHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(N=C2C=C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427670
Record name methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

962-24-3
Record name methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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